
Methyl gamma-linolenyl fluorophosphonate
説明
Methyl gamma-linolenyl fluorophosphonate (MγLnFP; C₁₉H₃₄FO₂P) is a fluorophosphonate derivative featuring a γ-linolenyl (6Z,9Z,12Z-octadecatrienyl) chain. It is structurally analogous to methyl arachidonyl fluorophosphonate (MAFP), a well-characterized irreversible inhibitor of phospholipase A2 (PLA2), fatty acid amide hydrolase (FAAH), and cannabinoid CB1 receptors . MγLnFP is typically supplied as a solution in methyl acetate with ≥98% purity and stability ≥1 year at -80°C . While MAFP has been extensively studied, MγLnFP’s pharmacological profile remains under-investigated, though it has been utilized as a reference ligand in molecular docking studies targeting PLA2G4A .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of methyl gamma-linolenyl fluorophosphonate involves the reaction of gamma-linolenic acid with phosphorus trichloride and fluorine-containing reagents under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using chromatographic techniques to achieve a high degree of purity .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to its production .
化学反応の分析
Types of Reactions
Methyl gamma-linolenyl fluorophosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorophosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates .
科学的研究の応用
Methyl gamma-linolenyl fluorophosphonate is primarily used in scientific research, particularly in the fields of:
作用機序
Methyl gamma-linolenyl fluorophosphonate exerts its effects by irreversibly inhibiting phospholipases, enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . This inhibition occurs through the formation of a covalent bond between the fluorophosphonate group and the active site of the enzyme . The compound also interacts with cannabinoid receptors, influencing various signaling pathways .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
MγLnFP and MAFP share a fluorophosphonate core but differ in their fatty acid chains:
- MγLnFP: γ-linolenyl chain (18:3, n-6; 6Z,9Z,12Z).
- MAFP : Arachidonyl chain (20:4, n-6; 5Z,8Z,11Z,14Z).
Table 1: Structural Comparison
Compound | Molecular Formula | Molecular Weight | Fatty Acid Chain | Key Functional Groups |
---|---|---|---|---|
MγLnFP | C₁₉H₃₄FO₂P | 344.4 | 6Z,9Z,12Z-octadecatrienyl | Fluorophosphonate, methyl ester |
MAFP | C₂₁H₃₄FO₂P | 376.5 | 5Z,8Z,11Z,14Z-eicosatetraenyl | Fluorophosphonate, methyl ester |
The shorter, less unsaturated γ-linolenyl chain in MγLnFP likely reduces its lipid solubility and alters its binding affinity to enzymes and receptors compared to MAFP .
Enzyme Inhibition Profiles
Both compounds inhibit phospholipases and FAAH, but with distinct potencies:
Phospholipase A2 (PLA2) Inhibition
- MAFP: Irreversibly inhibits cytosolic PLA2 (cPLA2) and Ca²⁺-independent PLA2 (iPLA2) at nanomolar concentrations.
- Direct inhibitory activity data are lacking, but structural similarity to MAFP implies comparable (though weaker) effects .
FAAH Inhibition
- MAFP: Potent FAAH inhibitor (IC₅₀ ~1–10 nM), critical in endocannabinoid metabolism studies .
- MγLnFP: No direct FAAH inhibition data available. Its γ-linolenyl chain may reduce affinity compared to MAFP’s arachidonyl group, which mimics FAAH’s native substrate (anandamide) .
Table 2: Enzyme Inhibition Comparison
Compound | PLA2 Inhibition (cPLA2/iPLA2) | FAAH Inhibition | Key Evidence |
---|---|---|---|
MAFP | Yes (IC₅₀ ~nM) | Yes (IC₅₀ ~nM) | |
MγLnFP | Probable (structural analogy) | Not reported |
Receptor Interactions
Cannabinoid CB1 Receptor Antagonism
- MAFP: Irreversibly inhibits CB1 receptors, attenuating agonist effects (e.g., WIN 55,212-2, THC) in guinea-pig intestinal preparations. No effect on opioid or adrenergic receptors .
- MγLnFP: No direct evidence of CB1 interaction. Structural differences likely preclude significant activity, as the arachidonyl chain in MAFP is critical for CB1 binding .
生物活性
Methyl gamma-linolenyl fluorophosphonate (MGLFP) is a synthetic compound derived from polyunsaturated fatty acids, particularly gamma-linolenic acid (GLA). This compound has garnered attention due to its potential biological activities, particularly in the context of phospholipase inhibition and its implications in various therapeutic areas, including cancer treatment and inflammatory diseases.
MGLFP contains a fluorophosphonate group that allows it to act as an irreversible inhibitor of specific enzymes. The crystal structure studies have shown that MGLFP covalently modifies the active site of the human fatty acid synthase (hFAS) thioesterase domain, leading to its inactivation. The binding of the 18-carbon gamma-linolenyl tail within the enzyme's active site suggests a unique mechanism by which MGLFP can inhibit fatty acid biosynthesis, a pathway often upregulated in cancer cells .
Phospholipase Inhibition
MGLFP has been identified as a potent inhibitor of phospholipases, which are critical enzymes involved in lipid metabolism and inflammatory responses. By irreversibly inactivating these enzymes, MGLFP may reduce the production of pro-inflammatory mediators. This action is particularly relevant in conditions such as traumatic brain injury (TBI), where phospholipase activity contributes to secondary damage through inflammatory pathways .
Anti-Cancer Properties
Research indicates that MGLFP can inhibit fatty acid synthesis in various cancer cell lines, including human breast cancer cells. The inhibition of hFAS activity leads to reduced cell proliferation and may provide a therapeutic avenue for targeting cancers characterized by high fatty acid biosynthesis . The ability of MGLFP to modulate fatty acid metabolism positions it as a potential candidate for cancer treatment strategies.
Case Studies and Research Findings
- Inhibition of Fatty Acid Synthase : A study demonstrated that MGLFP effectively inhibits the thioesterase activity of hFAS, leading to decreased fatty acid production in 3T3-L1 preadipocytes and breast cancer cell lines. This suggests that dietary long-chain polyunsaturated fatty acids can exert significant effects on cancer cell metabolism through compounds like MGLFP .
- Impact on Inflammatory Responses : In models of TBI, MGLFP administration resulted in decreased levels of leukotrienes (LTs), which are known to exacerbate edema and inflammation post-injury. The compound's ability to modulate LT synthesis highlights its potential role in managing inflammatory conditions .
- Therapeutic Implications : The inhibition of phospholipases by MGLFP may offer benefits in treating chronic inflammatory diseases and conditions associated with excessive lipid metabolism. Its dual action on both cancer cell proliferation and inflammation presents a compelling case for further exploration in clinical settings .
Data Summary
Q & A
Basic Research Questions
Q. What methodologies are optimal for extracting and purifying MγLnFP from biological matrices?
The Bligh-Dyer method is a foundational protocol for lipid extraction, utilizing chloroform-methanol mixtures to isolate lipids while minimizing degradation . For MγLnFP (a fluorophosphonate analog), ensure extraction under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Post-extraction, purify via silica gel chromatography using gradients of chloroform/methanol to separate phosphonate analogs from phospholipids . Validate purity via LC-MS or -NMR .
Q. What biochemical assays confirm MγLnFP’s inhibitory activity against phospholipases?
Use radiolabeled substrate assays (e.g., -arachidonic acid-labeled membranes) to quantify inhibition of cytosolic phospholipase A2 (cPLA2) or Ca-independent PLA2 (iPLA2). Pre-incubate MγLnFP (1–100 nM) with enzyme preparations, then measure residual activity via thin-layer chromatography (TLC) or fluorescence-based substrates. Compare dose-response curves to MAFP, a structurally related inhibitor .
Q. How is MγLnFP characterized for stability in experimental buffers?
Assess stability via accelerated degradation studies : incubate MγLnFP in PBS (pH 7.4) at 37°C and measure hydrolysis rates using -NMR. Store stock solutions in methyl acetate at -80°C to maintain integrity for ≥1 year .
Advanced Research Questions
Q. How can researchers design experiments to test MγLnFP’s selectivity across PLA2 isoforms?
- Isoform-specific assays : Use recombinant cPLA2, iPLA2, and secretory PLA2 (sPLA2) in parallel.
- Competitive inhibitors : Co-administer MAFP (10 µM) or bromoenol lactone (iPLA2 inhibitor) to isolate isoform contributions.
- Kinetic analysis : Calculate ratios to compare irreversible inhibition efficiency across isoforms .
Q. What experimental strategies resolve contradictions in MγLnFP’s reported inhibitory effects?
Contradictions (e.g., null effects in certain PLA2 assays) may arise from:
- Enzyme source : Tissue-specific isoforms (e.g., myocardial vs. neuronal iPLA2) differ in sensitivity.
- Assay conditions : Calcium concentration modulates cPLA2 activity; validate buffer composition.
- Pre-incubation time : Extend MγLnFP-enzyme contact (≥30 min) to ensure covalent modification .
Q. How can molecular docking complement functional assays to study MγLnFP’s receptor interactions?
- Docking simulations : Model MγLnFP’s binding to cannabinoid CB1 receptors using crystal structures (e.g., PDB: 5TGZ). Focus on fluorophosphonate interactions with catalytic serine residues.
- Functional validation : Pair docking data with electrophysiology (e.g., inhibition of WIN 55,212-2 responses in guinea pig ileum) to confirm irreversible antagonism .
Q. What methods differentiate MγLnFP’s pharmacological effects from MAFP in vivo?
- Metabolic profiling : Use LC-MS/MS to track MγLnFP vs. MAFP degradation in plasma.
- Receptor knockout models : Compare responses in CB1 mice to isolate receptor-specific effects.
- Behavioral assays : Test MγLnFP in cannabinoid-driven models (e.g., analgesia, hypothermia) and contrast with MAFP .
Q. Data Analysis & Technical Challenges
Q. How should researchers interpret partial inhibition curves in MγLnFP dose-response studies?
Partial inhibition may indicate:
- Non-covalent interactions : Perform washout experiments; irreversible inhibitors show no activity recovery.
- Allosteric modulation : Use Schild analysis to distinguish competitive vs. non-competitive mechanisms.
- Enzyme reactivation : Test if adding fresh enzyme restores activity, ruling out inhibitor depletion .
Q. What statistical approaches address variability in MγLnFP’s inhibitory potency across cell lines?
- Mixed-effects models : Account for inter-cell line variability (e.g., HEK293 vs. SH-SY5Y).
- Normalization : Express inhibition as % of baseline activity (vehicle control) ± SEM.
- Meta-analysis : Pool data from ≥3 independent labs to identify consensus IC values .
Q. How can researchers integrate MγLnFP studies with lipidomics workflows?
特性
IUPAC Name |
(6Z,9Z,12Z)-1-[fluoro(methoxy)phosphoryl]octadeca-6,9,12-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h7-8,10-11,13-14H,3-6,9,12,15-19H2,1-2H3/b8-7-,11-10-,14-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIHGLSRUVHCML-JPFHKJGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCP(=O)(OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCP(=O)(OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34FO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。